![molecular formula C37H54S2 B12944072 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound belonging to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties, which make them suitable for various applications, particularly in the field of organic electronics. The compound features a fused-ring system with a long tricosyl (C23H47) side chain, which enhances its solubility and processability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as solution shearing and thin-film deposition are employed to produce high-quality films for electronic applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: Used as an organic semiconductor in organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells (OSCs) to improve photovoltaic parameters.
Material Science: Investigated for its potential in creating covalent triazine frameworks (CTFs) for advanced materials.
Wirkmechanismus
The mechanism of action of 2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in electronic applications involves its ability to facilitate charge transport. The long tricosyl side chain enhances solubility and film formation, while the fused-ring system provides a stable π-conjugated structure that allows efficient charge mobility. The compound interacts with molecular targets such as electrodes and other semiconductor materials, forming pathways for electron and hole transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene (BTT): A simpler derivative without the long alkyl chain, used in similar electronic applications.
Benzo[4,5]selenopheno[3,2-b]thiophene: A selenium-containing analog with similar electronic properties.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another fused-ring thiophene derivative used in organic electronics.
Uniqueness
2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its long tricosyl side chain, which significantly improves its solubility and processability compared to other similar compounds. This makes it particularly suitable for solution-processed applications in organic electronics .
Eigenschaften
Molekularformel |
C37H54S2 |
|---|---|
Molekulargewicht |
563.0 g/mol |
IUPAC-Name |
2-tricosyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C37H54S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-31-28-29-33-35(30-31)39-36-32-26-23-24-27-34(32)38-37(33)36/h23-24,26-30H,2-22,25H2,1H3 |
InChI-Schlüssel |
FHTCXUQQJNCPEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)

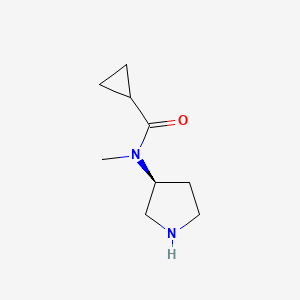
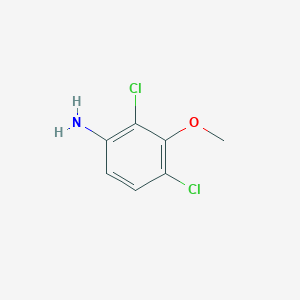
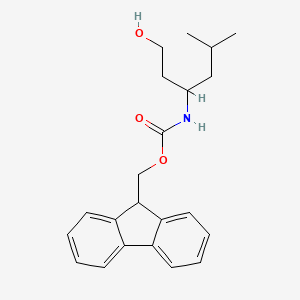
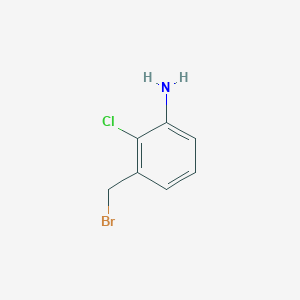
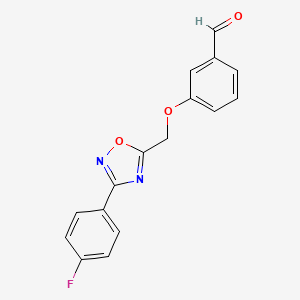
![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)

![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)


